4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid is a derivative of biphenyl carboxylic acid, a compound known for its applications in organic synthesis and potential biological activities. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for a degree of rotational freedom between the rings, influencing the compound's physical and chemical properties.
Synthesis Analysis
The synthesis of biphenyl carboxylic acid derivatives can be achieved through various methods. For instance, 4'-Bromobiphenyl-4-carboxylic acid was synthesized from 4-bromodiphenyl using acetylation and haloform reactions, yielding up to 95% . Similarly, metalation of unprotected biphenyl carboxylic acids with sec-butyllithium followed by electrophilic substitution can be employed for regioselective functionalization . These methods demonstrate the versatility and efficiency of synthesizing biphenyl carboxylic acid derivatives.
Molecular Structure Analysis
The molecular structure of biphenyl carboxylic acids has been extensively studied. For example, biphenyl-2-carboxylic acid crystallizes in a centrosymmetric space group with a layered structure parallel to the ab plane, and the biphenyl twist angles range from 46.5 to 52.5 degrees . The crystal structure of 4,4'-biphenylene-bis(oxycarbonylbutyric acid) reveals molecules with two different conformations in the unit cell, with dihedral angles between the phenyl rings of 0° and 25.0° . These studies highlight the importance of molecular conformation in the physical properties of these compounds.
Chemical Reactions Analysis
Biphenyl carboxylic acids can undergo various chemical reactions to form novel compounds with potential biological activities. For instance, biphenyl-4-carboxylic acid hydrazide can be converted to aryl hydrazones and further reacted to yield 4-oxothiazolidin-3-yl amides with significant anti-inflammatory activity . Additionally, biphenyl 4-carboxylic acid derivatives have been synthesized and characterized, indicating the potential for diverse chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl carboxylic acids are influenced by their molecular structure. Theoretical studies on biphenyl-4-carboxylic acid suggest that molecular ordering, transition temperature, and related parameters can be explained by intermolecular interaction energy studies . The liquid crystalline behavior of these compounds is of particular interest due to the potential applications in materials science.
Scientific Research Applications
Electrochemical Reactions
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid can be obtained through electrochemically induced reactions. For instance, Combellas et al. (1993) achieved the selective substitution of 1,4-dichlorobenzene to obtain derivatives of 4'-hydroxy-1,1'-biphenyl, which were further carboxylated to 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid. This demonstrates the acid's role in complex organic synthesis via electrochemical pathways (Combellas et al., 1993).
Synthesis of Novel Compounds
The acid is instrumental in synthesizing novel compounds with potential pharmaceutical applications. For example, Tilly et al. (2006) described the metalation reactions of biphenyl carboxylic acids, demonstrating their utility in creating diverse chemical structures through site-selective electrophilic substitution (Tilly et al., 2006).
Magnetic Properties in Organic Nitroxides
In the study of magnetism in organic compounds, Field and Lahti (2003) found that derivatives of 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid form 1-D hydrogen-bonded chains with interesting magnetic properties. This showcases the acid's relevance in exploring magnetic behaviors in organic materials (Field & Lahti, 2003).
Antihypertensive Properties
Grange et al. (2007) prepared compounds containing 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid derivatives, which displayed potent AT1 receptor antagonist properties, indicating potential applications in antihypertensive medication (Grange et al., 2007).
Development of Functional Materials
Research into the development of functional materials also utilizes 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid. Goodby and Gray (1978) investigated its esters in the study of smectic liquid crystal phases, highlighting its role in advancing materials science (Goodby & Gray, 1978).
properties
IUPAC Name |
4-(4-butylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12H,2-4H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBTVBVHIQDKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373826 | |
Record name | 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
59662-46-3 | |
Record name | 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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